REACTION_CXSMILES
|
[ClH:1].Cl.[CH3:3][C:4]([CH3:16])([CH2:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:5]([O:7][CH3:8])=[O:6].C(=O)(O)[O-].[Na+]>O>[ClH:1].[CH3:3][C:4]([CH3:16])([CH2:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:5]([O:7][CH3:8])=[O:6] |f:0.1.2,3.4,6.7|
|
Name
|
|
Quantity
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112 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CC(C(=O)OC)(CN1CCNCC1)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give an aqueous layer of pH 4
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Type
|
EXTRACTION
|
Details
|
extract the mixture into a solution of 10% DCM in diethyl ether (300 mL)
|
Type
|
CUSTOM
|
Details
|
to remove some dark solid matter
|
Type
|
CONCENTRATION
|
Details
|
Basify the aqueous phase to pH 8 with 2M aqueous sodium hydroxide solution, then saturate with solid sodium chloride
|
Type
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EXTRACTION
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Details
|
Extract into a 10% solution of isopropanol in chloroform
|
Type
|
ADDITION
|
Details
|
Add further 2M aqueous sodium hydroxide
|
Type
|
TEMPERATURE
|
Details
|
to maintain pH 8
|
Type
|
EXTRACTION
|
Details
|
Repeat the extraction into a 10% solution of isopropanol in chloroform
|
Type
|
CUSTOM
|
Details
|
has been recovered
|
Type
|
WASH
|
Details
|
Wash the isopropanol in chloroform solution with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(C(=O)OC)(CN1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |